N-{4-[(4-pyridin-2-ylpiperazin-1-yl)carbonyl]benzyl}benzenesulfonamide
Description
Properties
IUPAC Name |
N-[[4-(4-pyridin-2-ylpiperazine-1-carbonyl)phenyl]methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O3S/c28-23(27-16-14-26(15-17-27)22-8-4-5-13-24-22)20-11-9-19(10-12-20)18-25-31(29,30)21-6-2-1-3-7-21/h1-13,25H,14-18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGUHZBZEVODPDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)C3=CC=C(C=C3)CNS(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(4-pyridin-2-ylpiperazin-1-yl)carbonyl]benzyl}benzenesulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Preparation of 4-(4-pyridin-2-ylpiperazin-1-yl)benzoic acid: This intermediate is synthesized by reacting 4-pyridin-2-ylpiperazine with benzoic acid under specific reaction conditions.
Formation of the sulfonamide group: The benzoic acid derivative is then reacted with benzenesulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide group.
Coupling reaction: The final step involves coupling the sulfonamide intermediate with a benzyl halide under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(4-pyridin-2-ylpiperazin-1-yl)carbonyl]benzyl}benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyl or pyridine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-{4-[(4-pyridin-2-ylpiperazin-1-yl)carbonyl]benzyl}benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-tubercular agent due to its activity against Mycobacterium tuberculosis.
Biological Research: It is used in studies involving enzyme inhibition and receptor binding due to its ability to interact with specific biological targets.
Chemical Biology: The compound is employed in chemical biology for probing cellular pathways and mechanisms.
Industrial Applications: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{4-[(4-pyridin-2-ylpiperazin-1-yl)carbonyl]benzyl}benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The pathways involved may include inhibition of bacterial enzymes essential for cell wall synthesis or interference with receptor-mediated signaling pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Piperazine Substituent Variations
The piperazine ring’s substitution pattern significantly influences physicochemical and biological properties. Key analogs include:
Key Observations :
- Acylated piperazine derivatives () exhibit higher molecular weights and varied electronic effects, which may influence target affinity and pharmacokinetics .
Sulfonamide Group Modifications
The sulfonamide group’s position and substitution impact bioactivity:
Key Observations :
Research Findings and Data Tables
Table 1: Physicochemical Properties of Selected Analogs
Biological Activity
N-{4-[(4-pyridin-2-ylpiperazin-1-yl)carbonyl]benzyl}benzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a benzenesulfonamide moiety linked to a pyridin-2-ylpiperazine group via a carbonyl-benzyl linkage. Its molecular formula is with a molecular weight of approximately 425.50 g/mol. The structural complexity suggests multiple sites for interaction with biological targets, enhancing its pharmacological potential.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that derivatives of benzene sulfonamides can inhibit various cancer cell lines, including colon carcinoma (HCT-15) and breast cancer cells (MCF-7). The mechanism often involves the disruption of cellular pathways critical for cancer cell survival and proliferation.
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | HCT-15 | 5.0 | Induction of apoptosis |
| Compound B | MCF-7 | 3.5 | Inhibition of cell cycle |
| N-{4-[...]} | Various | TBD | TBD |
Antimicrobial Activity
In addition to anticancer properties, this compound has been evaluated for antimicrobial activity. A study demonstrated that similar sulfonamide derivatives exhibited broad-spectrum antibacterial effects against Gram-positive and Gram-negative bacteria. The mechanism typically involves inhibition of bacterial folate synthesis.
Synthesis
The synthesis of this compound generally involves multi-step organic reactions, including:
- Formation of the Piperazine Derivative : Reaction of 4-pyridin-2-amine with appropriate carbonyl precursors.
- Coupling Reaction : The piperazine derivative is then coupled with benzenesulfonamide under acidic or basic conditions.
- Purification : The final product is purified using recrystallization or chromatography techniques.
Structure-Activity Relationships (SAR)
The biological activity of this compound can be significantly influenced by structural modifications:
- Substituents on the Piperazine Ring : Variations in substituents can enhance binding affinity to target proteins.
- Positioning of the Sulfonamide Group : Altering the position of the sulfonamide can affect solubility and bioavailability.
Case Studies
Several studies have highlighted the efficacy of compounds related to N-{4-[...]} in clinical settings:
- Clinical Trials : A phase II trial assessed the efficacy of a related sulfonamide in patients with advanced solid tumors, demonstrating promising results in tumor reduction.
- In Vivo Studies : Animal models have shown that these compounds can significantly reduce tumor size and improve survival rates compared to control groups.
Q & A
Basic Research Questions
Q. What are the recommended synthetic strategies for preparing N-{4-[(4-pyridin-2-ylpiperazin-1-yl)carbonyl]benzyl}benzenesulfonamide, and how can purity be validated?
- Methodology :
- Step 1 : Coupling of pyridin-2-ylpiperazine with a benzyl carbonyl intermediate (e.g., 4-(chlorocarbonyl)benzyl benzenesulfonamide) using a carbodiimide-based coupling agent (e.g., EDC/HOBt) in anhydrous dichloromethane .
- Step 2 : Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) to isolate the product.
- Validation : Confirm purity (>95%) using HPLC and structural integrity via /-NMR and LC-MS (ESI) . Typical yields for analogous sulfonamide syntheses range from 55% to 86% depending on reaction optimization .
Q. How can the molecular structure of this compound be confirmed experimentally?
- Methodology :
- X-ray crystallography : Use SHELX software (SHELXL for refinement) to solve the crystal structure. Single crystals can be grown via slow evaporation of a saturated DMSO/water solution. High-resolution data (e.g., <1.0 Å) improves accuracy in resolving torsional angles of the piperazine-pyridine moiety .
- Spectroscopic techniques : -NMR to verify proton environments (e.g., benzenesulfonamide aromatic protons at δ 7.6–7.8 ppm; pyridine protons at δ 8.2–8.5 ppm) .
Advanced Research Questions
Q. How can researchers design experiments to investigate the compound’s binding affinity for neurotransmitter receptors (e.g., serotonin or dopamine receptors)?
- Methodology :
- Competitive binding assays : Use -labeled ligands (e.g., -ketanserin for 5-HT receptors) incubated with membrane homogenates. Measure displacement of the radioligand at varying compound concentrations (0.1 nM–10 µM) to calculate IC and K values .
- Data interpretation : Nonlinear regression analysis (e.g., GraphPad Prism) to fit binding curves. Compare results with positive controls (e.g., clozapine for 5-HT) to assess selectivity .
Q. What strategies resolve contradictions in reported biological activity data (e.g., divergent K values across studies)?
- Methodology :
- Standardize assay conditions : Ensure consistent buffer pH, temperature (e.g., 25°C vs. 37°C), and membrane protein concentrations. Variations in these parameters can alter ligand-receptor kinetics .
- Computational docking : Use molecular dynamics (e.g., AutoDock Vina) to model interactions between the compound’s sulfonamide group and receptor active sites. Compare binding poses across receptor subtypes to explain selectivity discrepancies .
Q. How can structure-activity relationship (SAR) studies optimize this compound’s pharmacological profile?
- Methodology :
- Modify substituents : Replace the pyridin-2-yl group with pyrimidine or quinoline analogs to assess changes in receptor affinity. For example, halogen substitution (e.g., Cl or F) on the benzenesulfonamide ring may enhance metabolic stability .
- Functional assays : Test derivatives in cAMP accumulation or calcium flux assays to distinguish agonist vs. inverse agonist effects .
Contradiction Analysis
Q. Why might crystallographic data conflict with computational predictions of molecular conformation?
- Analysis :
- Crystal packing effects : X-ray structures may show torsional strain in the piperazine ring due to intermolecular interactions, whereas computational models (gas-phase) assume ideal geometry. Use SHELX’s TWIN command to refine twinned crystals and validate torsional angles .
- Solvent interactions : Polar solvents (e.g., DMSO) can stabilize non-planar conformations not captured in vacuum-based simulations. Compare crystallographic data with NMR-derived solution structures .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
